Hydrolytic Stability and Solubility Trends in the Benzimidazole Carbamate Homologous Series
In a systematic study of benomyl homologues (MBC-MIC through MBC-BIC), the half-life in water across a pH 2–12 range increased as the ester alkyl chain length increased from methyl to butyl. Solubility correspondingly decreased with increasing molecular size. As the butyl analogue in this series, butan-2-yl 1H-benzimidazol-2-ylcarbamate is inferred to exhibit greater hydrolytic stability and lower aqueous solubility compared to the methyl ester (carbendazim, MBC-MIC) [1].
| Evidence Dimension | Hydrolytic half-life trend (pH 2–12) and aqueous solubility trend |
|---|---|
| Target Compound Data | Inferred from butyl analogue: Half-life range 0.7–10.1 h across pH 2–12; solubility 0.6–396 µg/mL (exact values not reported for sec-butyl isomer) [1] |
| Comparator Or Baseline | Methyl ester (carbendazim, MBC-MIC): Shorter half-life and higher solubility relative to butyl analogues |
| Quantified Difference | Directional: half-life increases and solubility decreases as alkyl chain lengthens from methyl to butyl; precise sec-butyl values not available |
| Conditions | In vitro physicochemical study; benomyl homologue series in water at pH 2–12 [1] |
Why This Matters
For procurement decisions in formulation or environmental fate studies, the sec-butyl ester offers differentiated solubility and stability properties that cannot be replicated by the common methyl ester carbendazim.
- [1] Chiba, M., & Veres, D. F. (1980). Physicochemical properties of benomyl homologous series and related compounds. _Brock University, Canada_. Key findings: solubility decreased and half-life increased from methyl to butyl analog. View Source
